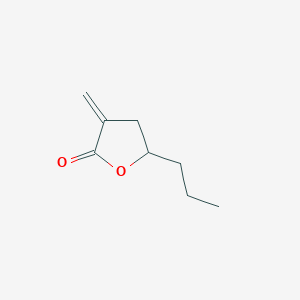
3-Methylidene-5-propyloxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylidene-5-propyloxolan-2-one: is an organic compound with the molecular formula C8H12O2 . It is a member of the oxolanone family, characterized by a five-membered lactone ring. This compound is notable for its unique structure, which includes a methylidene group and a propyl side chain, making it a subject of interest in various chemical research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylidene-5-propyloxolan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a suitable diene with a carbonyl compound in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 3-Methylidene-5-propyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone ring into a more saturated form.
Substitution: The methylidene group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the methylidene group under mild conditions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: In chemistry, 3-Methylidene-5-propyloxolan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology: Its derivatives are often used as probes to investigate biological processes .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for their anti-inflammatory, antimicrobial, and anticancer properties .
Industry: Industrially, the compound is used in the production of polymers and resins. Its reactivity makes it a valuable intermediate in the manufacture of various industrial chemicals .
Mechanism of Action
The mechanism of action of 3-Methylidene-5-propyloxolan-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. Its unique structure allows it to bind to active sites of enzymes, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
- 4,4-Dimethyl-5-methylidene-1,3-dioxolan-2-one
- 5-Methyl-3-methylidene-oxolan-2-one
- 2-Methylbut-3-yn-2-yl carbamate
Comparison: Compared to similar compounds, 3-Methylidene-5-propyloxolan-2-one stands out due to its unique combination of a methylidene group and a propyl side chain. This structural feature imparts distinct reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
58557-30-5 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
3-methylidene-5-propyloxolan-2-one |
InChI |
InChI=1S/C8H12O2/c1-3-4-7-5-6(2)8(9)10-7/h7H,2-5H2,1H3 |
InChI Key |
RYUTXWGSEWCLCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC(=C)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


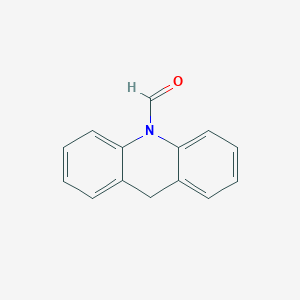
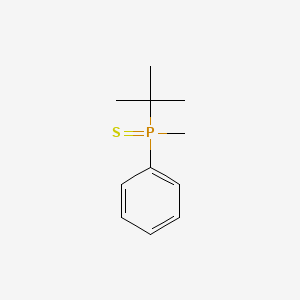
![2-(9-{2-[4-(1,3-Dithian-2-YL)butyl]-1,3-dithian-2-YL}nonyl)-1,3-dioxolane](/img/structure/B14616833.png)

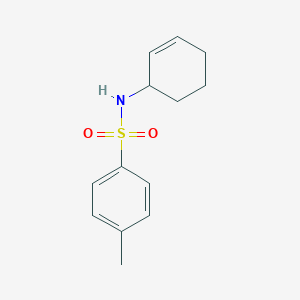
![Ethyl 3-(8-phenyl-1,4-dioxaspiro[4.5]decan-8-yl)propanoate](/img/structure/B14616856.png)
![Ethyl 3-[(2-methylpropyl)amino]but-2-enoate](/img/structure/B14616876.png)

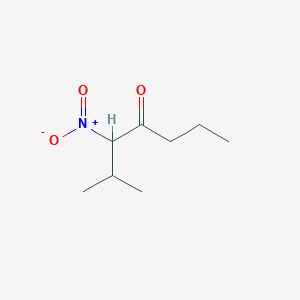
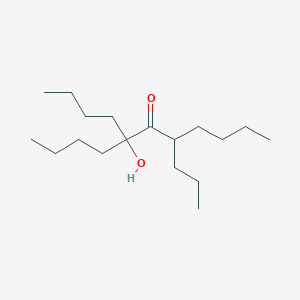
![1H-Imidazole, 1-[2-(4-chlorophenyl)hexyl]-](/img/structure/B14616891.png)
![oxalic acid;7-phenyl-2-[2-(4-phenylpiperazin-1-yl)ethyl]-5,6-dihydro-4H-diazepin-3-one](/img/structure/B14616898.png)
![2,3,8,9-Tetrakis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline](/img/structure/B14616912.png)
![4-Butylphenyl 4'-propoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B14616913.png)
